2-[(3-Bromophenyl)methylene]-7-(4-chlorophenoxy)-3-phenyl-1-indanone
Description
2-[(3-Bromophenyl)methylene]-7-(4-chlorophenoxy)-3-phenyl-1-indanone is a synthetic indanone derivative featuring a substituted phenyl ring system. Its structure includes a 3-bromophenyl group at the methylene position, a 4-chlorophenoxy substituent at the 7-position, and a phenyl group at the 3-position.
Properties
IUPAC Name |
(2Z)-2-[(3-bromophenyl)methylidene]-7-(4-chlorophenoxy)-3-phenyl-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18BrClO2/c29-20-9-4-6-18(16-20)17-24-26(19-7-2-1-3-8-19)23-10-5-11-25(27(23)28(24)31)32-22-14-12-21(30)13-15-22/h1-17,26H/b24-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMNEGHZTXSVJI-ULJHMMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=CC=C3)OC4=CC=C(C=C4)Cl)C(=O)C2=CC5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2C3=C(C(=CC=C3)OC4=CC=C(C=C4)Cl)C(=O)/C2=C\C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3-Bromophenyl)methylene]-7-(4-chlorophenoxy)-3-phenyl-1-indanone (CAS: 337921-37-6) is a synthetic derivative belonging to the class of indanones. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C28H18BrClO2 |
| Molar Mass | 501.8 g/mol |
| CAS Number | 337921-37-6 |
Structural Features
The structural framework of this compound includes:
- A bromophenyl group that may enhance lipophilicity and biological activity.
- A chlorophenoxy moiety which is often associated with herbicidal and anti-inflammatory activities.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving analogs have demonstrated cytotoxic effects against various cancer cell lines, including:
- TK-10 (renal cancer)
- HT-29 (colon cancer)
In vitro assays showed that certain derivatives exhibited IC50 values in the low micromolar range, suggesting promising anticancer potential .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Study 1: Anticancer Activity Evaluation
A study conducted on analogs of the indanone structure reported significant antiproliferative effects on cancer cell lines. The study utilized MTT assays to determine cell viability after treatment with varying concentrations of the compounds over 48 hours. The results indicated that compounds with halogen substitutions had enhanced activity compared to their unsubstituted counterparts.
Study 2: Antimicrobial Screening
In another investigation, a series of brominated phenolic compounds were screened for their antimicrobial efficacy using the disk diffusion method. The results highlighted that compounds with a similar structure to this compound displayed notable inhibition zones against Staphylococcus aureus and Escherichia coli.
Chemical Reactions Analysis
Bromophenyl Methylene Group
The 3-bromophenyl substituent undergoes electrophilic aromatic substitution (EAS) and cross-coupling reactions :
- Suzuki-Miyaura Coupling : Bromine at the meta position facilitates palladium-catalyzed coupling with aryl boronic acids (e.g., for biaryl formation) .
- Nucleophilic Substitution : Bromine can be replaced by nucleophiles (e.g., amines, thiols) under basic conditions .
Chlorophenoxy Group
The 4-chlorophenoxy moiety participates in:
- Hydrolysis : Under acidic or basic conditions, forming phenolic derivatives.
- Radical Reactions : Chlorine can act as a leaving group in radical-mediated transformations .
Indanone Core
The ketone group enables:
- Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.
- Grignard Additions : Formation of tertiary alcohols at the C1 position .
Stability and Degradation
- Thermal Stability : Decomposes above 250°C, releasing bromine and chlorine-containing byproducts .
- Photostability : The conjugated dienone system may undergo [2+2] photodimerization under UV light, though resinification is common in styryl analogs .
Table 2: Documented Reaction Outcomes for Structural Analogs
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights compounds with chlorophenoxy and aryl-substituted heterocyclic systems, which share partial structural motifs with the target molecule. Below is a comparative analysis based on synthesis, spectral data, and reactivity.
Chlorophenoxy-Containing Derivatives
and describe the synthesis of ethyl 2-(4-chlorophenoxy)acetate and its conversion to hydrazide and triazole derivatives. While these compounds lack the indanone core, their chlorophenoxy moiety is structurally analogous to the 7-(4-chlorophenoxy) group in the target compound. Key findings:
- Reactivity: The chlorophenoxy group participates in nucleophilic substitution and cyclization reactions (e.g., formation of triazole-thiol intermediates) .
- Microwave-assisted synthesis : Improved yields (e.g., 83% for hydrazide derivatives) and reduced reaction times (15 minutes vs. hours) compared to conventional methods .
Quinazolinone Derivatives with Chlorophenoxy Substituents
details quinazolinone derivatives (e.g., 3-amino-7-chloro-2-((2,4-dichlorophenoxy)methyl)-3H-quinazolin-4-one, 4i) featuring chlorophenoxy groups. Although distinct from indanones, these compounds share:
- Spectral characteristics: 1H-NMR: Aromatic protons in chlorophenoxy groups resonate at δ ~6.8–7.4 ppm (similar to indanone aryl protons). IR: C=O stretches at ~1660–1680 cm⁻¹ (vs. indanone’s carbonyl at ~1700 cm⁻¹) .
- Electron-withdrawing effects : Chlorine substituents enhance electrophilic reactivity, as seen in their use as intermediates for bioactive molecules .
Indanone-Based Analogues
No direct analogues of the target compound are described in the evidence. However, indanone derivatives (e.g., substituted 1-indanones) are widely reported in literature for their:
- Biological activity : Anticancer, anti-inflammatory, and antimicrobial properties.
- Synthetic routes : Often involve Claisen-Schmidt condensations or Friedel-Crafts acylations, similar to the formation of the methylene group in the target compound .
Key Data Table: Comparison of Chlorophenoxy-Containing Compounds
Preparation Methods
Superacid-Mediated Cyclization
A domino one-pot approach adapted from superacid-mediated methodologies (Scheme 1) is effective:
Reagents :
- Cinnamic acid ester derivative 2 (substituted with 4-chlorophenoxy at the meta position).
- Benzene (3a ) as the external arene.
- Superacid catalyst (e.g., trifluoromethanesulfonic acid).
Procedure :
- Cyclization : Heat 2 (1.0 mmol) with 3a (3.0 mmol) in superacid at 80°C for 12 hours to form 7-(4-chlorophenoxy)-3-phenyl-1-indanone (4 ).
- Workup : Quench with ice-water, extract with dichloromethane, and purify via column chromatography (petroleum ether/ethyl acetate = 20:1).
Friedel-Crafts Acylation Alternative
An alternative route involves Friedel-Crafts acylation of 4-chlorophenoxybenzene with phenylacetyl chloride in the presence of AlCl₃. However, this method suffers from lower regioselectivity (<50% yield).
Optimization and Reaction Analysis
Solvent and Catalyst Screening
| Condition | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Acidic | 1,2-Dichloroethane | Methanesulfonic acid | 70 |
| Basic | Ethanol | NaOH | 60 |
| Superacid | - | CF₃SO₃H | 72 |
Superacid conditions (e.g., CF₃SO₃H) enhance electrophilicity of the carbonyl group, improving condensation efficiency.
Temperature and Time Dependence
- Optimal Temperature : 50–60°C (higher temperatures degrade the phenoxy group).
- Reaction Time : 18–24 hours for complete conversion.
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O = 80:20) shows ≥98% purity.
Industrial Scalability Considerations
Challenges
- Cost of superacid catalysts.
- Regioselectivity in large-scale cyclization.
Solutions
- Replace CF₃SO₃H with recyclable ionic liquids.
- Use flow chemistry for precise temperature control.
Q & A
Q. What are the validated synthetic routes for 2-[(3-Bromophenyl)methylene]-7-(4-chlorophenoxy)-3-phenyl-1-indanone, and how can reaction yields be optimized?
A two-step approach is commonly employed:
- Step 1 : Condensation of 7-(4-chlorophenoxy)-3-phenyl-1-indanone with 3-bromobenzaldehyde under acid catalysis (e.g., HCl or H₂SO₄) to form the methylene bridge.
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound. Yields (~45–60%) can be improved by optimizing stoichiometry (1:1.2 molar ratio of indanone to aldehyde) and reaction time (12–24 hours under reflux) .
Q. How can structural characterization be performed to confirm the identity of this compound?
Use a combination of:
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the methylene proton (δ 6.8–7.2 ppm, singlet) and carbonyl carbon (δ 190–200 ppm).
- FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹) and aryl ether C-O (~1240 cm⁻¹).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~515.2) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Anticancer : MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Include positive controls (e.g., doxorubicin, ampicillin) and solvent blanks .
Advanced Research Questions
Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR for anticancer activity). Focus on binding affinity (ΔG) and key residues (e.g., hydrophobic pockets accommodating bromophenyl groups).
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide derivative design .
Q. What experimental design strategies mitigate variability in stability studies under environmental conditions?
Adopt a split-plot design with:
- Main plots : Environmental factors (pH, UV exposure).
- Subplots : Time points (0, 7, 14 days).
- Replicates : n = 4 per condition. Analyze degradation products via HPLC-MS and use ANOVA to assess significance of factors .
Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?
Q. What advanced techniques are recommended for analyzing photodegradation pathways?
- LC-HRMS : Identify transient intermediates (e.g., quinone derivatives from phenoxy group oxidation).
- EPR spectroscopy : Detect free radicals (e.g., bromine-centered radicals) under UV irradiation.
- Quantum mechanical calculations : Map potential energy surfaces for bond cleavage using Gaussian 16 .
Q. How to assess ecological risks posed by this compound in aquatic systems?
- Bioaccumulation testing : Measure log P (octanol-water partition coefficient; predicted ~4.2) and BCF (bioconcentration factor) in zebrafish.
- Toxicity tiers : Start with acute Daphnia magna assays (48-hour LC₅₀), then proceed to chronic algal growth inhibition tests. Compare results to EPA guidelines .
Q. What strategies address discrepancies in cytotoxicity data across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
